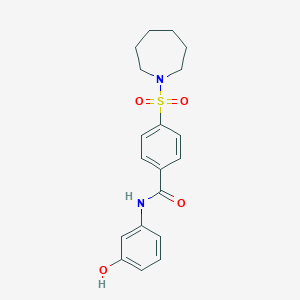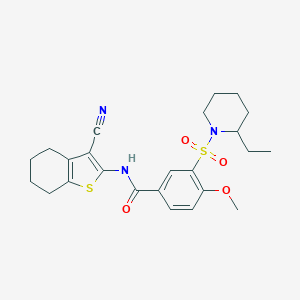![molecular formula C17H12ClFN2OS2 B285370 N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide](/img/structure/B285370.png)
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic rings, thiazole, and acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products. Researchers also explore its potential in catalysis and other chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications and to optimize its efficacy and safety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-nitrobenzenesulfonamide
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-{3-chloro-4-[(3-fluorophenyl)sulfanyl]benzyl}cyclopropanamine
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide stands out due to its unique combination of functional groups. This structure allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications. Its specific arrangement of chlorophenyl, fluorophenyl, and thiazole groups provides distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C17H12ClFN2OS2 |
|---|---|
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H12ClFN2OS2/c18-12-2-1-3-14(8-12)20-16(22)10-24-17-21-15(9-23-17)11-4-6-13(19)7-5-11/h1-9H,10H2,(H,20,22) |
InChI-Schlüssel |
CXUISNPZDQXHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate](/img/structure/B285287.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![[2-(3-Morpholin-4-ylsulfonylphenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B285304.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
